molecular formula C10H6N2 B13426271 1,8-Diazabiphenylene CAS No. 259-84-7

1,8-Diazabiphenylene

Cat. No.: B13426271
CAS No.: 259-84-7
M. Wt: 154.17 g/mol
InChI Key: DAEHFBVYBVCKNC-UHFFFAOYSA-N
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Description

1,8-Diazabiphenylene is a nitrogen-containing heterocyclic compound with the molecular formula C10H6N2. It is a derivative of biphenylene, where two nitrogen atoms replace two carbon atoms in the biphenylene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diazabiphenylene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,8-dinitronaphthalene with hydrazine hydrate in the presence of a catalyst can yield this compound . Another method involves the photodimerization of cyclopentenone followed by a series of reactions including Schmidt rearrangement and Beckmann rearrangement .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,8-Diazabiphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

1,8-Diazabiphenylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-diazabiphenylene involves its interaction with molecular targets through its nitrogen atoms. These interactions can affect various pathways, including electron transfer and coordination with metal ions. The compound’s electronic properties allow it to participate in redox reactions and form stable complexes with metals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific nitrogen atom placement, which imparts distinct electronic properties and reactivity compared to its isomers and parent compound. This uniqueness makes it valuable for specific applications in materials science and coordination chemistry .

Properties

CAS No.

259-84-7

Molecular Formula

C10H6N2

Molecular Weight

154.17 g/mol

IUPAC Name

3,12-diazatricyclo[6.4.0.02,7]dodeca-1(8),2(7),3,5,9,11-hexaene

InChI

InChI=1S/C10H6N2/c1-3-7-8-4-2-6-12-10(8)9(7)11-5-1/h1-6H

InChI Key

DAEHFBVYBVCKNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C2C=CC=N3)N=C1

Origin of Product

United States

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